molecular formula C11H17BrN2 B6206766 3-bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine CAS No. 2149477-25-6

3-bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine

Cat. No.: B6206766
CAS No.: 2149477-25-6
M. Wt: 257.17 g/mol
InChI Key: FQDYPOFIOZPPIS-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by alkylation. One common method involves the reaction of 2-amino-6-methylpyridine with bromine to introduce the bromine atom at the 3-position. This is followed by alkylation with ethyl iodide and isopropyl iodide to introduce the N-ethyl and N-(propan-2-yl) groups, respectively .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized for industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

3-Bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar in structure but lacks the N-ethyl and N-(propan-2-yl) groups.

    3-Bromo-N,N-dimethylaniline: Contains a bromine atom and a pyridine ring but differs in the alkyl groups attached to the nitrogen.

Uniqueness

3-Bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromine, ethyl, and isopropyl groups makes it a versatile intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine involves the reaction of 2-bromo-6-methylpyridine with N-ethyl-N-(propan-2-yl)amine in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromo-6-methylpyridine", "N-ethyl-N-(propan-2-yl)amine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-bromo-6-methylpyridine in a suitable solvent (e.g. ethanol).", "Step 2: Add N-ethyl-N-(propan-2-yl)amine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane).", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS No.

2149477-25-6

Molecular Formula

C11H17BrN2

Molecular Weight

257.17 g/mol

IUPAC Name

3-bromo-N-ethyl-6-methyl-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C11H17BrN2/c1-5-14(8(2)3)11-10(12)7-6-9(4)13-11/h6-8H,5H2,1-4H3

InChI Key

FQDYPOFIOZPPIS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=CC(=N1)C)Br)C(C)C

Purity

95

Origin of Product

United States

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